molecular formula C8H14O3 B14625729 Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate CAS No. 59014-46-9

Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate

Cat. No.: B14625729
CAS No.: 59014-46-9
M. Wt: 158.19 g/mol
InChI Key: JIVJGPZLUCIQPA-BQBZGAKWSA-N
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Description

Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate is an organic compound with a unique structure that includes a cyclopropyl ring and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate typically involves the reaction of cyclopropyl derivatives with appropriate reagents to introduce the hydroxyethyl and acetate groups. One common method involves the use of cyclopropylcarbinol, which is reacted with acetic anhydride in the presence of a catalyst to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol. These interactions can affect various biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyclopropyl acetate
  • Ethyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate
  • Propyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate

Uniqueness

Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate is unique due to its specific stereochemistry and the presence of both a hydroxyethyl group and an ester group.

Properties

CAS No.

59014-46-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-[(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate

InChI

InChI=1S/C8H14O3/c1-11-8(10)5-7-4-6(7)2-3-9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

JIVJGPZLUCIQPA-BQBZGAKWSA-N

Isomeric SMILES

COC(=O)C[C@@H]1C[C@@H]1CCO

Canonical SMILES

COC(=O)CC1CC1CCO

Origin of Product

United States

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